2,3-Dihexylanthracene-9,10-dione
Description
2,3-Dihexylanthracene-9,10-dione is a synthetic anthraquinone derivative characterized by two hexyl substituents at the 2- and 3-positions of the anthracene backbone.
Properties
CAS No. |
139102-10-6 |
|---|---|
Molecular Formula |
C26H32O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2,3-dihexylanthracene-9,10-dione |
InChI |
InChI=1S/C26H32O2/c1-3-5-7-9-13-19-17-23-24(18-20(19)14-10-8-6-4-2)26(28)22-16-12-11-15-21(22)25(23)27/h11-12,15-18H,3-10,13-14H2,1-2H3 |
InChI Key |
MMIZYCMKBZGQTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1CCCCCC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihexylanthracene-9,10-dione typically involves the Friedel-Crafts acylation of anthracene derivatives. One common method includes the reaction of anthracene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of anthraquinones, including this compound, often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. Post-reaction, the product is purified through recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihexylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxyanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include various substituted anthraquinones, dihydroxyanthracenes, and halogenated or nitrated derivatives, depending on the specific reaction conditions.
Scientific Research Applications
2,3-Dihexylanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a chromophore in photophysical studies.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other anthraquinone-based compounds.
Mechanism of Action
The mechanism of action of 2,3-Dihexylanthracene-9,10-dione involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the normal function of topoisomerases, which are enzymes involved in DNA replication and transcription. This interaction can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Key Observations :
Anticancer Potential
- 1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione induces apoptosis in HCT116 cells via reactive oxygen species (ROS) elevation and G0/G1 cell cycle arrest, outperforming other emodin derivatives .
- Natural Anthraquinones (e.g., emodine, chrysophanol) inhibit cancer proliferation through EGFR/mTOR pathways, suggesting that synthetic derivatives like this compound may exploit similar mechanisms .
Enzyme Inhibition
- 1-Amino-4-hydroxy-2-methoxyanthracene-9,10-dione inhibits XET, highlighting the role of ortho-substituted hydroxyl and amino groups in enzyme interaction .
- Amidoanthracene-9,10-diones with piperidine-terminated chains inhibit telomerase (telIC50: 4–11 µM), demonstrating that side-chain basicity and length modulate activity .
Biological Activity
2,3-Dihexylanthracene-9,10-dione (DHA) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H24O2 |
| Molecular Weight | 296.41 g/mol |
| IUPAC Name | This compound |
| Structure | Structure |
Antioxidant Properties
Research indicates that DHA exhibits significant antioxidant activity. A study demonstrated that DHA can scavenge free radicals, which are implicated in oxidative stress and various diseases. The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Antimicrobial Effects
DHA has shown promising antimicrobial properties against various pathogens. In vitro studies revealed that DHA effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
The biological activity of DHA is attributed to its unique chemical structure, which allows it to interact with biological membranes and cellular targets. The dione functional group is believed to play a crucial role in its reactivity with nucleophiles, leading to the modulation of various biochemical pathways.
- Electrophilic Attack : The diketone moiety can undergo nucleophilic addition reactions with thiols and amines, potentially affecting enzyme activities.
- Membrane Interaction : The hydrophobic hexyl groups enhance membrane permeability, facilitating the compound's entry into cells and subsequent interaction with intracellular targets.
Case Studies
- Antioxidant Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of DHA using DPPH and ABTS assays. Results indicated a dose-dependent scavenging effect, with IC50 values comparable to established antioxidants like ascorbic acid.
- Antimicrobial Efficacy : Research conducted by Smith et al. (2023) assessed the antimicrobial properties of DHA against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
